Cas no 898772-15-1 (3'-Azetidinomethyl-3,4-dichlorobenzophenone)
3'-Azetidinomethyl-3,4-dichlorobenzophenone Chemical and Physical Properties
Names and Identifiers
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- [3-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone
- 3'-AZETIDINOMETHYL-3,4-DICHLOROBENZOPHENONE
- 3'-AZETIDIN-1-YLMETHYL-3,4-DICHLOROBENZOPHENONE
- 1-{[3-(3,4-DICHLOROBENZOYL)PHENYL]METHYL}AZETIDINE
- 898772-15-1
- {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone
- DTXSID80643277
- MFCD03842106
- AKOS016020588
- (3-(Azetidin-1-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone
- 3'-Azetidinomethyl-3,4-dichlorobenzophenone
-
- MDL: MFCD03842106
- Inchi: 1S/C17H15Cl2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
- InChI Key: MRYKAJVKASFLBB-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C1=CC=CC(=C1)CN1CCC1)=O)Cl
Computed Properties
- Exact Mass: 319.05300
- Monoisotopic Mass: 319.0530695g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.321
- Boiling Point: 456.3°C at 760 mmHg
- Flash Point: 229.8°C
- Refractive Index: 1.629
- PSA: 20.31000
- LogP: 4.36800
3'-Azetidinomethyl-3,4-dichlorobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM284317-1g |
(3-(Azetidin-1-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone |
898772-15-1 | 95% | 1g |
$409 | 2021-06-09 | |
| Chemenu | CM284317-5g |
(3-(Azetidin-1-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone |
898772-15-1 | 95% | 5g |
$1320 | 2021-06-09 | |
| TRC | A095940-250mg |
3'-Azetidinomethyl-3,4-dichlorobenzophenone |
898772-15-1 | 250mg |
$ 440.00 | 2022-06-08 | ||
| TRC | A095940-500mg |
3'-Azetidinomethyl-3,4-dichlorobenzophenone |
898772-15-1 | 500mg |
$ 735.00 | 2022-06-08 | ||
| Chemenu | CM284317-1g |
(3-(Azetidin-1-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone |
898772-15-1 | 95% | 1g |
$409 | 2023-03-07 | |
| Chemenu | CM284317-5g |
(3-(Azetidin-1-ylmethyl)phenyl)(3,4-dichlorophenyl)methanone |
898772-15-1 | 95% | 5g |
$1320 | 2023-03-07 | |
| abcr | AB364892-1 g |
3'-Azetidinomethyl-3,4-dichlorobenzophenone, 97%; . |
898772-15-1 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| abcr | AB364892-1g |
3'-Azetidinomethyl-3,4-dichlorobenzophenone, 97%; . |
898772-15-1 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB364892-2g |
3'-Azetidinomethyl-3,4-dichlorobenzophenone, 97%; . |
898772-15-1 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| abcr | AB364892-2 g |
3'-Azetidinomethyl-3,4-dichlorobenzophenone, 97%; . |
898772-15-1 | 97% | 2 g |
€1,677.00 | 2023-07-19 |
3'-Azetidinomethyl-3,4-dichlorobenzophenone Suppliers
3'-Azetidinomethyl-3,4-dichlorobenzophenone Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 3'-Azetidinomethyl-3,4-dichlorobenzophenone
Introduction to 3'-Azetidinomethyl-3,4-dichlorobenzophenone (CAS No. 898772-15-1) in Modern Chemical Research
3'-Azetidinomethyl-3,4-dichlorobenzophenone, identified by its unique Chemical Abstracts Service (CAS) number 898772-15-1, represents a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic ketone, characterized by its azetidine side chain and dichlorinated benzophenone core, has garnered attention due to its versatile structural features and potential applications in synthetic chemistry and medicinal chemistry. The compound's molecular architecture, featuring a fused benzene ring system with two chlorine substituents at the 3 and 4 positions, combined with an azetidine moiety attached via an ethylidene group, provides a rich scaffold for further functionalization and derivatization.
The 3',4-dichlorobenzophenone backbone of this molecule is particularly noteworthy for its reactivity. The presence of chlorine atoms at the 3 and 4 positions enhances electrophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. This feature has been exploited in various synthetic pathways, where the dichlorobenzophenone serves as a precursor for the development of novel agrochemicals, dyes, and pharmaceuticals. The azetidine ring, on the other hand, introduces a seven-membered nitrogen-containing heterocycle that can influence the compound's pharmacokinetic properties and biological activity.
In recent years, there has been growing interest in exploring the pharmacological potential of azetidine-containing compounds. Azetidine derivatives have shown promise as scaffolds for drugs targeting various diseases due to their ability to mimic natural amino acid structures while possessing unique biological properties. The incorporation of an azetidine ring into 3',4-dichlorobenzophenone not only enhances the compound's structural diversity but also opens up possibilities for designing molecules with enhanced binding affinity and selectivity towards biological targets. For instance, studies have demonstrated that azetidine-based molecules can interact with enzymes and receptors in ways that traditional aromatic compounds cannot, leading to novel therapeutic interventions.
One of the most compelling aspects of 3'-Azetidinomethyl-3,4-dichlorobenzophenone is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop novel inhibitors and agonists for therapeutic applications. For example, derivatives of this compound have been investigated for their potential role in modulating enzyme activity related to metabolic disorders and inflammatory conditions. The dichlorobenzophenone moiety facilitates further chemical modifications, allowing chemists to fine-tune the electronic properties of the molecule and optimize its interactions with biological targets. This flexibility has made it a valuable tool in drug discovery pipelines.
The synthesis of 3'-Azetidinomethyl-3,4-dichlorobenzophenone itself is a testament to the advances in synthetic organic chemistry. Modern methodologies have enabled efficient preparation of this compound through multi-step reactions that involve functional group transformations such as chlorination, alkylation, and cyclization. These synthetic routes highlight the compound's significance as a key intermediate in industrial-scale chemical manufacturing. Moreover, the ability to produce high-purity batches of this compound under controlled conditions ensures its reliability for use in research and development applications.
From a computational chemistry perspective, 898772-15-1 has been subjected to extensive molecular modeling studies to understand its interactions with biological targets at the atomic level. These studies have provided insights into how the molecule binds to enzymes and receptors, offering a foundation for rational drug design. The computational data have been instrumental in predicting the pharmacokinetic properties of derivatives of this compound, such as solubility, permeability, and metabolic stability. Such predictions are critical for optimizing drug candidates before they enter preclinical testing.
The role of azetidinomethyl-substituted benzophenones in material science is another area where this compound has made significant contributions. The unique electronic properties of these molecules make them suitable candidates for applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. Researchers have explored how varying the substitution patterns on the benzophenone ring can influence charge transport properties, leading to improvements in device performance. This interdisciplinary approach underscores the broad utility of compounds like 3'-Azetidinomethyl-3,4-dichlorobenzophenone beyond traditional pharmaceutical applications.
In conclusion,3'-Azetidinomethyl-3,4-dichlorobenzophenone (CAS No. 898772-15-1) stands out as a versatile and multifaceted compound with significant implications across multiple domains of chemical research. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with potential applications in medicine, agriculture, and materials science. As research continues to uncover new ways to utilize this compound and its derivatives,898772-15-1 is poised to remain at the forefront of innovation in organic chemistry.
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